
(R)-2-(Pyrrolidin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Pyrrolidin-3-yl)ethan-1-amine is a chiral amine compound that features a pyrrolidine ring attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using reducing agents like lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the ethylamine chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
®-2-(Pyrrolidin-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with altered pharmacological properties.
2-(Pyrrolidin-3-yl)ethanol: An alcohol derivative with different reactivity.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its analogs.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C6H14N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 |
InChI Key |
BGFISPDIDBIVFH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCN |
Canonical SMILES |
C1CNCC1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


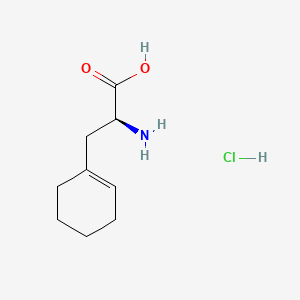
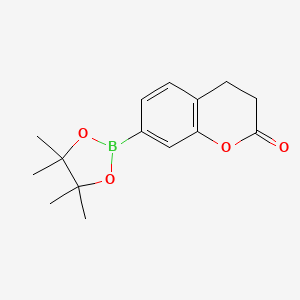
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
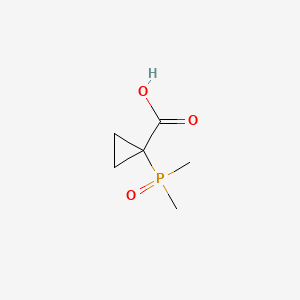

![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
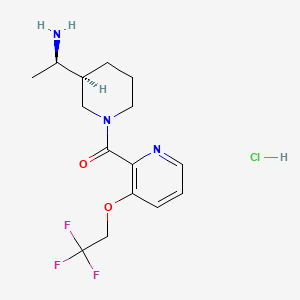
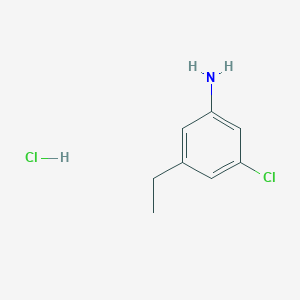


![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)

